molecular formula C23H15NO3 B11652407 3-phenyl-3-(quinolin-8-yloxy)-2-benzofuran-1(3H)-one

3-phenyl-3-(quinolin-8-yloxy)-2-benzofuran-1(3H)-one

Cat. No.: B11652407
M. Wt: 353.4 g/mol
InChI Key: WLISZKJCOSQAAA-UHFFFAOYSA-N
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Description

3-PHENYL-3-(QUINOLIN-8-YLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a phenyl group, and a quinolin-8-yloxy moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-3-(QUINOLIN-8-YLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Introduction of the Quinolin-8-yloxy Moiety: The quinolin-8-yloxy group can be introduced through a nucleophilic substitution reaction between 8-hydroxyquinoline and an appropriate leaving group on the benzofuran core.

    Final Coupling Step: The final step involves coupling the phenyl group to the benzofuran core through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-3-(QUINOLIN-8-YLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-PHENYL-3-(QUINOLIN-8-YLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-(quinolin-8-yloxy)-1,3-dihydro-2-benzofuran-1-one: The parent compound.

    3-Phenyl-3-(quinolin-8-yloxy)-1,3-dihydro-2-benzofuran-1-ol: A hydroxylated derivative.

    3-Phenyl-3-(quinolin-8-yloxy)-1,3-dihydro-2-benzofuran-1-thione: A thione derivative.

Uniqueness

3-PHENYL-3-(QUINOLIN-8-YLOXY)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

IUPAC Name

3-phenyl-3-quinolin-8-yloxy-2-benzofuran-1-one

InChI

InChI=1S/C23H15NO3/c25-22-18-12-4-5-13-19(18)23(27-22,17-10-2-1-3-11-17)26-20-14-6-8-16-9-7-15-24-21(16)20/h1-15H

InChI Key

WLISZKJCOSQAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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